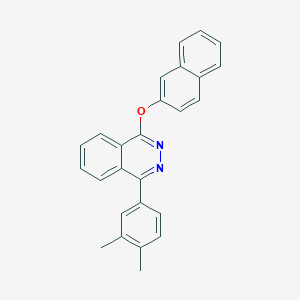
1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine is a useful research compound. Its molecular formula is C26H20N2O and its molecular weight is 376.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine is a phthalazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C26H20N2O and a molecular weight of approximately 376.45 g/mol. Its structure includes a phthalazine core substituted with a dimethylphenyl group and a naphthalenyloxy moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H20N2O |
| Molecular Weight | 376.45 g/mol |
| CAS Number | 356569-80-7 |
| MDL Number | MFCD01917910 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase : A study conducted on phthalazine derivatives found that several compounds exhibited significant AChE inhibitory activity. Among these, derivatives closely related to this compound showed promising results, with some compounds achieving over 50% inhibition at specific concentrations .
- Molecular Docking Studies : Molecular modeling simulations indicated that the compound binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism. The binding interactions involve hydrophobic contacts and hydrogen bonding, which stabilize the enzyme-inhibitor complex .
- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some phthalazine derivatives exhibit biological activity, they also require careful evaluation for potential cytotoxic effects on human cell lines .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-naphthalen-2-yloxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-17-11-12-21(15-18(17)2)25-23-9-5-6-10-24(23)26(28-27-25)29-22-14-13-19-7-3-4-8-20(19)16-22/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVJRKRFQUJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














